molecular formula C20H16N2O3 B12918109 3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid CAS No. 924634-57-1

3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid

Cat. No.: B12918109
CAS No.: 924634-57-1
M. Wt: 332.4 g/mol
InChI Key: DQWIAAVMNSZCLV-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid is a quinoline derivative featuring a unique substitution pattern:

  • Position 2: A (1H-indol-3-yl)methyl group, which introduces a bulky, aromatic indole moiety.
  • Position 8: A methyl (-CH₃) substituent, increasing lipophilicity.
  • Position 4: A carboxylic acid (-COOH) group, contributing to polarity and ionic interactions.

Properties

CAS No.

924634-57-1

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

3-hydroxy-2-(1H-indol-3-ylmethyl)-8-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C20H16N2O3/c1-11-5-4-7-14-17(20(24)25)19(23)16(22-18(11)14)9-12-10-21-15-8-3-2-6-13(12)15/h2-8,10,21,23H,9H2,1H3,(H,24,25)

InChI Key

DQWIAAVMNSZCLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O

Origin of Product

United States

Preparation Methods

Quinoline Core Synthesis

The quinoline moiety, specifically the 3-hydroxy-8-methylquinoline-4-carboxylic acid framework, is typically synthesized via condensation reactions involving isatin derivatives or isatic acid salts with halogenated ketones such as chloracetone.

  • Condensation of Isatin or Isatic Acid Salts with Chloracetone :
    This classical method involves reacting isatin or its sodium salt with chloracetone in the presence of alkaline-earth hydroxides (e.g., calcium hydroxide, magnesium hydroxide) at temperatures ranging from room temperature to about 100 °C. The reaction proceeds through cleavage of isatin to isatic acid salts, which then condense with chloracetone to form the quinoline carboxylic acid structure.
    • Reaction times can be shortened to about 5 hours with yields up to 95%.
    • Acidification with dilute hydrochloric acid precipitates the quinoline acid product.
    • This method is well-documented for producing 2-methyl-3-hydroxyquinoline-4-carboxylic acids, which serve as key intermediates for further functionalization.

Indole Attachment via Mannich-Type or Related Reactions

The attachment of the indol-3-ylmethyl group at the 2-position of the quinoline ring is commonly achieved through a Mannich-type reaction or related alkylation methods:

  • Mannich Reaction or Indole Alkylation :
    The quinoline intermediate bearing a reactive site at position 2 (often a halogen or activated methylene) is reacted with an indole derivative, typically 1H-indole-3-carbaldehyde or indol-3-ylmethyl halides, under acidic or mildly basic conditions.
    • This step forms the 2-[(1H-indol-3-yl)methyl] substituent.
    • Reaction conditions are optimized to avoid side reactions such as polymerization or over-alkylation.
    • Purification is often done by recrystallization or chromatographic methods.

Hydroxylation and Carboxylation

  • The 3-hydroxy group and 4-carboxylic acid functionalities are introduced or preserved during the quinoline ring formation.
  • Hydroxylation at position 3 can be achieved by controlled oxidation or by using hydroxy-substituted starting materials.
  • The carboxylic acid group at position 4 is typically introduced via the isatic acid precursor or by oxidation of methyl groups post-ring formation.

Industrial and Laboratory Scale Considerations

  • Reaction Optimization :
    Industrial synthesis often employs continuous flow reactors to improve reaction control, yield, and scalability.
  • Purification Techniques :
    High-performance liquid chromatography (HPLC) and recrystallization from ethanol or other solvents are standard for achieving high purity.
  • Yield and Reaction Times :
    Typical yields range from 80% to 95%, with reaction times varying from a few hours to several days depending on conditions and scale.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Materials Conditions Yield (%) Notes
1 Quinoline ring formation Isatin or sodium isatic acid salt + chloracetone Alkaline-earth hydroxide, 80–100 °C, 5–24 h 90–95 Acidification with HCl to precipitate product
2 Indole attachment (Mannich-type) Quinoline intermediate + indole derivative Acidic or mild base, reflux or room temp 80–90 Requires careful control to avoid side reactions
3 Hydroxylation/functional group preservation Hydroxy-substituted precursors or oxidation Controlled oxidation or direct synthesis N/A Hydroxy and carboxylic acid groups introduced or preserved

Research Findings and Analytical Monitoring

  • Reaction Monitoring :
    Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor reaction progress and confirm intermediate structures.
  • Purity Assessment :
    HPLC is employed to assess the purity and stability of the final compound, ensuring suitability for research applications.
  • Structural Confirmation : Mass spectrometry and infrared spectroscopy complement NMR for full structural elucidation.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)methyl)-3-hydroxy-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 3-hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway, leading to increased apoptosis rates .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives have been shown to possess broad-spectrum antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Case Study : In vitro studies reported in Antimicrobial Agents and Chemotherapy found that certain derivatives exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting potential for development as antimicrobial agents .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for use in organic electronics, particularly OLEDs. Its ability to act as a light-emitting layer can enhance device efficiency.

Research Findings : A study published in Advanced Functional Materials explored the use of this quinoline derivative in OLED fabrication, demonstrating improved luminescent efficiency compared to traditional materials .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modification. Researchers are investigating various synthetic routes to optimize yield and purity.

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Anticancer ActivityInduces apoptosis in cancer cells through targeted signaling pathwaysJournal of Medicinal Chemistry
Antimicrobial PropertiesExhibits broad-spectrum activity against bacteria and fungiAntimicrobial Agents and Chemotherapy
OLEDsUsed as a light-emitting layer in organic electronicsAdvanced Functional Materials

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)methyl)-3-hydroxy-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinoline ring can intercalate into DNA, disrupting replication and transcription processes . These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related quinoline derivatives:

Compound Name Substituents Molecular Formula (if available) Key Features
Target Compound 2-(Indol-3-ylmethyl), 3-OH, 8-Me, 4-COOH Likely ~C₂₀H₁₆N₂O₃ Combines indole’s π-stacking, hydroxyl’s H-bonding, and methyl’s lipophilicity.
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid 2-(3-Hydroxyphenyl), 8-Cl, 4-COOH C₁₆H₁₀ClNO₃ Chlorine increases electronegativity; phenyl lacks indole’s nitrogen atom.
2-(1H-Indol-3-yl)quinoline-4-carboxylic acid 2-Indol-3-yl, 4-COOH C₁₈H₁₂N₂O₂ Lacks 3-OH and 8-Me; simpler substitution pattern.
8-Hydroxy-4-methoxy-2-quinolinecarboxylic acid 8-OH, 4-OCH₃, 2-COOH C₁₁H₉NO₄ Methoxy group adds steric bulk; carboxylic acid at position 2 instead of 4.
3-(1H-Indol-3-yl)quinoline-2,4-diol 3-Indol-3-yl, 2,4-di-OH Likely ~C₁₇H₁₂N₂O₂ Diol groups enhance solubility but reduce lipophilicity vs. carboxylic acid.
Indole vs. Phenyl at Position 2
  • The hydroxyphenyl group in the 8-chloro compound () may participate in hydrogen bonding but lacks the indole’s heterocyclic nitrogen, which could mediate specific protein interactions .
8-Methyl vs. 8-Chloro
Carboxylic Acid Position
  • The 4-carboxylic acid in the target compound and ’s analog contrasts with the 2-carboxylic acid in ’s 8-hydroxy-4-methoxy derivative. Position 4 may align better with active-site geometries in targets like kinases, as seen in other quinoline-based inhibitors .
Hydroxyl vs. Methoxy Groups
  • The 3-OH group in the target compound offers stronger hydrogen-bond donor capacity compared to the 4-methoxy group in ’s compound, which acts as a hydrogen-bond acceptor .

Biological Activity

3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H18N2O3C_{20}H_{18}N_{2}O_{3} and a molecular weight of approximately 334.37 g/mol. Its structure includes a quinoline core substituted with hydroxyl, indole, and carboxylic acid functional groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a study highlighted that certain quinoline derivatives showed selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and renal cancer (A498) cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through pathways such as NF-kB and HDAC inhibition .

Anti-inflammatory Effects

In vitro evaluations have shown that 3-hydroxyquinoline derivatives can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating potential anti-inflammatory properties .

Antimicrobial Activity

Quinoline derivatives have also been investigated for their antimicrobial activities. Some studies report that these compounds exhibit inhibitory effects against various bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis: It has been observed to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Modulation of Signaling Pathways: The compound may modulate various signaling pathways, including NF-kB and MAPK pathways, contributing to its therapeutic effects.

Case Studies

StudyFindingsReference
Study on Anticancer ActivityDemonstrated selective cytotoxicity against MCF-7 and A498 cell lines
Evaluation of Anti-inflammatory EffectsInhibited NO production in LPS-stimulated macrophages
Antimicrobial Activity AssessmentExhibited inhibitory effects against various bacterial strains

Q & A

Q. Table 1: Synthesis Parameters for Quinoline-Indole Derivatives

StepReagents/ConditionsYield (%)Purity Enhancement Methods
CondensationAcetic acid, NaOAc, reflux 3–5 h60–75Filtration, ethanol wash
CyclizationThiourea derivatives, chloroacetic acid50–65Recrystallization (DMF/AcOH)

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) when characterizing quinoline-indole hybrids?

Advanced Research Question
Methodological Answer:
Discrepancies between NMR and mass spectrometry data often arise from:

  • Tautomerism or Prototropy : Quinoline derivatives may exhibit keto-enol tautomerism, altering NMR peak assignments. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to track dynamic equilibria .
  • Ionization Artifacts : Mass spectrometry may detect adducts (e.g., Na⁺/K⁺). Compare electrospray ionization (ESI) and matrix-assisted laser desorption (MALDI) results to confirm molecular ion peaks .
  • X-ray Crystallography : Resolve ambiguity by determining the crystal structure, as demonstrated for N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, which confirmed planar quinoline systems and substituent orientations .

What methodologies are effective for assessing the biological activity of quinoline-indole derivatives, particularly in antimicrobial or anticancer contexts?

Advanced Research Question
Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-withdrawing substituents (e.g., Cl, CF₃) show enhanced activity .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate cytotoxicity. Structural analogs with hydroxy and methoxy groups exhibit pro-apoptotic effects via ROS generation .
  • Enzyme Inhibition : Fluorescence-based assays for topoisomerase II or kinase inhibition. Quinoline-carboxylic acids often intercalate DNA or block ATP-binding pockets .

What safety precautions are necessary when handling quinoline-carboxylic acid derivatives during synthesis?

Basic Research Question
Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of acetic acid vapors .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect solid waste in sealed containers for incineration .
  • Storage : Store in airtight containers under dry, inert conditions (e.g., N₂ atmosphere) to prevent hydrolysis or oxidation .

How does the introduction of substituents (e.g., methyl, hydroxy groups) at specific positions on the quinoline core influence the compound's physicochemical properties?

Advanced Research Question
Methodological Answer:

  • Lipophilicity : Methyl groups at the 8-position increase logP values, enhancing membrane permeability. Hydroxy groups at the 3-position improve water solubility but reduce bioavailability .
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) stabilize quinoline’s π-system, altering UV-Vis absorption maxima. Substituents at the 2-position (e.g., indolylmethyl) sterically hinder rotational freedom, affecting binding kinetics .

Q. Table 2: Substituent Effects on Quinoline Derivatives

PositionSubstituentEffect on logPBiological Activity Trend
2Indolylmethyl+0.8Enhanced anticancer activity
8Methyl+0.5Improved membrane permeability
4Carboxylic acid-1.2Increased solubility

What strategies can be employed to optimize the crystallization of quinoline derivatives for X-ray diffraction studies?

Advanced Research Question
Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for slow evaporation. Additive-controlled crystallization (e.g., hexane diffusion) enhances crystal lattice regularity .
  • Temperature Gradients : Gradual cooling from 60°C to 4°C reduces defects. For hygroscopic compounds, perform crystallization under anhydrous conditions .
  • Co-crystallization : Introduce co-formers (e.g., 4-methoxyaniline) to stabilize hydrogen-bonded networks, as seen in N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline .

How do solvent choice and reaction temperature impact the yield and purity of this compound in multi-step syntheses?

Basic Research Question
Methodological Answer:

  • Solvent Polarity : Acetic acid promotes protonation of intermediates, accelerating cyclization. Switching to DMF in later steps improves solubility of polar intermediates .
  • Temperature Control : Reflux (~110°C) is optimal for condensation. Lower temperatures (70–80°C) during indole coupling reduce decomposition .
  • Workup : Ethanol precipitation removes unreacted starting materials, while silica gel chromatography (hexane/EtOAc) isolates pure products .

What computational approaches are suitable for predicting the binding affinity of quinoline-indole hybrids to biological targets?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA topoisomerase II or kinase domains. Focus on π-π stacking with aromatic residues and hydrogen bonding with carboxylic acid groups .
  • QSAR Modeling : Train models using descriptors like molar refractivity and HOMO-LUMO gaps. Validate against experimental IC₅₀ values from kinase inhibition assays .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify critical binding motifs .

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